molecular formula C17H17N5O4S B11190485 methyl [(2Z)-3-methyl-4-oxo-2-{[5-(phenylcarbamoyl)-1H-imidazol-4-yl]imino}-1,3-thiazolidin-5-yl]acetate

methyl [(2Z)-3-methyl-4-oxo-2-{[5-(phenylcarbamoyl)-1H-imidazol-4-yl]imino}-1,3-thiazolidin-5-yl]acetate

Cat. No.: B11190485
M. Wt: 387.4 g/mol
InChI Key: VCVYGHISTRTWPM-FXBPSFAMSA-N
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Description

METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE is a complex organic compound featuring a thiazolidine ring, an imidazole moiety, and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE typically involves multi-step reactions. One common method includes the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature to form thiazolidine derivatives. These derivatives can then react with oxalyl chloride in dry acetonitrile at elevated temperatures to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Green chemistry approaches, such as the use of nano-catalysis and solvent-free reactions, are also being explored to improve the environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiazolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • METHYL [(2Z)-3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]ACETATE
  • METHYL [(2Z)-3-(4-METHOXYPHENYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-5-YL]ACETATE

Uniqueness

METHYL 2-[(2Z)-3-METHYL-4-OXO-2-{[5-(PHENYLCARBAMOYL)-1H-IMIDAZOL-4-YL]IMINO}-1,3-THIAZOLIDIN-5-YL]ACETATE is unique due to its combination of a thiazolidine ring, an imidazole moiety, and a phenylcarbamoyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H17N5O4S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[(2Z)-3-methyl-4-oxo-2-[[5-(phenylcarbamoyl)-1H-imidazol-4-yl]imino]-1,3-thiazolidin-5-yl]acetate

InChI

InChI=1S/C17H17N5O4S/c1-22-16(25)11(8-12(23)26-2)27-17(22)21-14-13(18-9-19-14)15(24)20-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,18,19)(H,20,24)/b21-17-

InChI Key

VCVYGHISTRTWPM-FXBPSFAMSA-N

Isomeric SMILES

CN\1C(=O)C(S/C1=N\C2=C(NC=N2)C(=O)NC3=CC=CC=C3)CC(=O)OC

Canonical SMILES

CN1C(=O)C(SC1=NC2=C(NC=N2)C(=O)NC3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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